REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5](=[O:18])[C:6]([C:16]#[N:17])=[N:7][NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[Br:15])[CH2:3][CH2:2]1.[Cl-].[Al+3].[Cl-].[Cl-].[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[NH2:17][C:16]1[C:14]2[C:9](=[C:10]([Br:15])[CH:11]=[CH:12][CH:13]=2)[N:8]=[N:7][C:6]=1[C:5]([NH:4][CH:1]1[CH2:3][CH2:2]1)=[O:18] |f:1.2.3.4,5.6.7|
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Name
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N-cyclopropyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide
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Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
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C1(CC1)NC(C(=NNC1=C(C=CC=C1)Br)C#N)=O
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Name
|
|
Quantity
|
0.2 L
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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72.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
with stirring in an ice bath
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 500 mL, 3-necked flask equipped with a mechanical stirrer
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Type
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TEMPERATURE
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Details
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thermometer, nitrogen inlet, reflux
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Type
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ADDITION
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Details
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condenser, and addition funnel
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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TEMPERATURE
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Details
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to cool to room temperature
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Type
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STIRRING
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Details
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stirred vigorously for 1 hour (until purple color dissipated to orange/yellow)
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
Decanted organic layer from thick white aqueous layer, washed with additional Rochelle's salt, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an orange residue
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=NC2=C(C=CC=C12)Br)C(=O)NC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 930 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |